5-Fluoro-2-piperidin-1-yl-phenylamine

説明

BenchChem offers high-quality 5-Fluoro-2-piperidin-1-yl-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-piperidin-1-yl-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

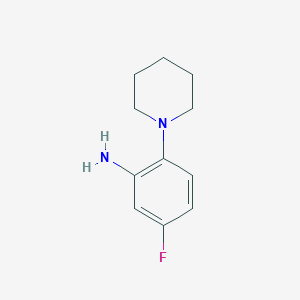

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-2-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSBEAVDBGCSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 5-Fluoro-2-(piperidin-1-yl)aniline

The following technical guide details the chemical structure, synthesis, and application of 5-Fluoro-2-(piperidin-1-yl)aniline , a critical intermediate in the design of fluorinated heterocyclic pharmaceuticals.

CAS Registry Number: 252758-87-5 Formula: C₁₁H₁₅FN₂ Molecular Weight: 194.25 g/mol [1]

Executive Summary & Structural Profile

5-Fluoro-2-(piperidin-1-yl)aniline is a specialized building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines an electron-rich aniline core with two strategic substitutions:

-

C5-Fluorine: A metabolic blocker that prevents oxidative metabolism at the para-position relative to the piperidine, enhancing the drug's half-life.

-

C2-Piperidine: A bulky, lipophilic amine that induces a twisted conformation in the biaryl/heterocyclic system, often improving solubility and creating favorable hydrophobic interactions in protein binding pockets.

Physicochemical Data Table

| Property | Value | Note |

| Appearance | Off-white to light brown solid | Oxidizes slowly in air |

| Boiling Point | ~340°C (Predicted) | High thermal stability |

| pKa (Conjugate Acid) | ~4.5 (Aniline), ~9.8 (Piperidine) | Diprotic character |

| LogP | 2.3 - 2.8 | Moderate lipophilicity |

| H-Bond Donors | 2 (NH₂) | Primary amine |

| H-Bond Acceptors | 2 (N, F) | Tertiary amine & Fluorine |

Structural Characterization & Electronic Properties

Electronic Push-Pull System

The molecule exhibits a unique electronic distribution driven by the interplay between the three substituents on the benzene ring:

-

The Amino Group (C1): Acts as a strong

-donor (+M effect), increasing electron density at the C2, C4, and C6 positions. -

The Piperidine Ring (C2): Although an amine, the steric bulk of the piperidine ring forces it to rotate out of planarity with the benzene ring. This reduces the

conjugation of the piperidine nitrogen, making it act more as an inductive donor (+I) rather than a resonance donor. -

The Fluorine Atom (C5): Exerts a strong inductive withdrawal (-I) effect, deactivating the ring slightly, but its position (meta to the piperidine, para to the amine) directs electrophilic attack primarily to the C4 position during subsequent functionalization.

Conformational Analysis (Steric Ortho-Effect)

The ortho relationship between the primary amine (-NH₂) and the bulky piperidine ring creates a "steric lock." The piperidine ring adopts a chair conformation and twists approximately 60–90° relative to the phenyl plane to minimize A-strain with the aniline protons. This pre-organized conformation is valuable in drug design, as it reduces the entropic penalty upon binding to a receptor.

Synthesis Pathways & Reaction Engineering

The industrial standard for synthesizing 5-Fluoro-2-(piperidin-1-yl)aniline relies on a highly regioselective Nucleophilic Aromatic Substitution (

Synthesis Logic Diagram

The following Graphviz diagram illustrates the reaction flow and critical control points.

Figure 1: Synthetic route from 2,5-difluoronitrobenzene showing regioselective control.

Detailed Experimental Protocol

Step 1:

Coupling

Objective: Selectively displace the C2-fluorine atom.

-

Starting Material: 2,5-Difluoronitrobenzene.[2]

-

Reagents: Piperidine (1.1 equiv), Potassium Carbonate (

, 1.5 equiv). -

Solvent: Acetonitrile (ACN) or DMF. ACN is preferred for easier workup.

-

Procedure:

-

Dissolve 2,5-difluoronitrobenzene in ACN at 0°C.

-

Add

followed by the slow addition of piperidine to control exotherm. -

Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS.

-

Mechanism: The nitro group activates the ortho-fluorine (C2) via the Meisenheimer complex. The meta-fluorine (C5) remains inert.

-

Workup: Pour into ice water. The yellow solid (Intermediate) precipitates. Filter and dry.[2]

-

Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary aniline.

-

Method A (Catalytic Hydrogenation):

(1 atm), 10% Pd/C, Methanol. Fast and clean, but requires safety handling for pyrophoric catalyst. -

Method B (Chemical Reduction): Iron powder (Fe), Ammonium Chloride (

), Ethanol/Water (3:1), Reflux. Preferred for scale-up to avoid hydrogenation vessels. -

Procedure (Method B):

-

Suspend the nitro intermediate in EtOH/

. -

Add

(5 equiv) and Iron powder (3 equiv). -

Heat to reflux (80°C) for 2 hours. Color changes from yellow to colorless/brown sludge.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate and extract with Ethyl Acetate.

-

Purification: Recrystallization from Hexane/EtOAc or column chromatography.

-

Medicinal Chemistry Applications

Scaffold Analysis

This aniline is a "privileged structure" fragment. It is frequently coupled with halide-bearing heterocycles (e.g., 2,4-dichloropyrimidine) to form kinase inhibitors.

-

Solubility Enhancement: The piperidine ring breaks the planarity of aromatic drug stacks, disrupting crystal packing and improving aqueous solubility.

-

Metabolic Stability: The C5-Fluorine atom blocks the para-position of the aniline ring. Without this fluorine, the position para to the amino group (C4) and para to the piperidine (C5) are major sites for Cytochrome P450 oxidation. The C5-F substitution forces metabolism to slower pathways.

Pathway Diagram: Drug Discovery Utility

Figure 2: Application of the aniline in synthesizing bioactive heterocyclic cores.

References

-

Sigma-Aldrich. (n.d.).[2] 5-Fluoro-2-(piperidin-1-yl)aniline Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 252758-87-5. Retrieved from

-

ChemicalBook. (n.d.). 2,5-Difluoronitrobenzene Synthesis Applications. Retrieved from

-

Rietjens, I. M., et al. (1995). Different metabolic pathways of 2,5-difluoronitrobenzene. Chemico-Biological Interactions. Retrieved from

Sources

Technical Monograph: Handling and Applications of 5-Fluoro-2-(piperidin-1-yl)aniline

This technical monograph provides an in-depth operational guide for 5-Fluoro-2-piperidin-1-yl-phenylamine , a specialized intermediate used in medicinal chemistry. It synthesizes safety data, physicochemical properties, and handling protocols into a cohesive resource for drug development professionals.

CAS Number: 252758-87-5 Document Type: Technical Safety & Handling Guide Version: 2.0 (Research Use Only)

Executive Summary & Chemical Identity

5-Fluoro-2-piperidin-1-yl-phenylamine (also known as 5-Fluoro-2-(1-piperidinyl)aniline) is a bifunctional building block characterized by an electron-rich aniline core substituted with a lipophilic piperidine ring and an electron-withdrawing fluorine atom. This specific substitution pattern makes it a critical scaffold in the synthesis of kinase inhibitors and CNS-active agents, where it often serves as the hinge-binding or solvent-exposed moiety.

Physicochemical Profiling

Data below represents consensus values for the free base form.

| Property | Value / Description |

| Molecular Formula | C₁₁H₁₅FN₂ |

| Molecular Weight | 194.25 g/mol |

| Appearance | Off-white to pale brown solid or viscous oil (Batch dependent) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water. |

| pKa (Predicted) | ~4.5 (Aniline N), ~9.0 (Piperidine N - likely protonated in salts) |

| LogP (Predicted) | 2.3 – 2.8 (Lipophilic) |

| Storage Condition | 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |

Hazard Identification & Risk Assessment

Expert Insight: While specific toxicological data for this exact CAS is limited, a rigorous risk assessment must extrapolate from the structural alerts of its components: the aniline moiety (potential for methemoglobinemia, sensitization) and the piperidine ring (irritation).

GHS Classification (Provisional)

Based on Structure-Activity Relationship (SAR) and analogous compounds.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation. |

| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |

| Sensitization | Watchlist | Potential skin sensitizer (Aniline derivative). |

Signal Word: WARNING

Critical Health Risks

-

Methemoglobinemia: Like many anilines, absorption may oxidize hemoglobin to methemoglobin, reducing oxygen transport. Symptoms include cyanosis (blue lips/nails) and headache.

-

Irritation cascade: The piperidine nitrogen contributes to basicity, potentially causing chemical burns to mucous membranes if inhaled as dust or aerosol.

Operational Protocols: Synthesis & Handling

A. Synthesis Context (The "Why" and "How")

Understanding the synthesis aids in identifying impurities (e.g., unreacted fluoronitrobenzenes). The standard industrial route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by reduction.

Mechanistic Pathway (SNAr Route)

The fluorine at the para position to the nitro group in 2,5-difluoronitrobenzene is highly activated for displacement by piperidine.

Figure 1: Standard synthetic pathway via regioselective SNAr displacement.

B. Safe Handling Workflow

This protocol enforces a "Zero-Contact" policy due to the potential for skin absorption.

Figure 2: End-to-end handling workflow to mitigate exposure risks.

Detailed Handling Steps

-

Engineering Controls: All weighing of the solid must occur inside a certified chemical fume hood. If the substance is an oil, use positive-displacement pipettes to prevent dripping.

-

Solvent Choice: Avoid protic solvents (methanol/ethanol) during long-term storage of stock solutions, as anilines can slowly oxidize. Preferred solvent: Anhydrous DMSO or DCM .

-

Decontamination: In case of bench spill, do not wipe dry. Cover with absorbent pads soaked in weak acid (e.g., 1% acetic acid) to neutralize the amine, then clean with soap and water.

Emergency Response & First Aid

Self-Validating Response System:

-

IF ON SKIN: Wash with soap and water for 15 minutes. Validation: If redness persists or lips turn blue (cyanosis), seek medical attention immediately (suspected methemoglobinemia).

-

IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

IF INHALED: Move to fresh air. Validation: If breathing is difficult, administer oxygen.

Fire Fighting:

-

Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Hazardous Combustion Products: Emits toxic fumes of Carbon oxides (COx), Nitrogen oxides (NOx), and Hydrogen Fluoride (HF) . Note: The presence of Fluorine requires firefighters to wear full breathing apparatus to prevent HF inhalation.

References

-

Matrix Scientific. (2024). Safety Data Sheet: 5-Fluoro-2-piperidin-1-yl-phenylamine (CAS 252758-87-5).[1] Retrieved from

-

Santa Cruz Biotechnology. (2024). 5-Fluoro-2-piperidin-1-yl-phenylamine Product Data. Retrieved from

-

PubChem. (n.d.).[2][3] Compound Summary: Fluorinated Aniline Derivatives. National Library of Medicine. Retrieved from

- Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

- 1. 26228-68-2,4-(Aminomethyl)-1-methyl-4-piperidinol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Fluorinated Phenyl-Piperidine Scaffold in CNS Drug Discovery: A Technical Guide

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and blood-brain barrier penetration.[1][2][3][4][5] This guide explores the medicinal chemistry applications of the 5-Fluoro-2-piperidin-1-yl-phenylamine scaffold and its derivatives. While this specific compound is often a synthetic intermediate, its core structure is integral to several centrally active agents. This document uses Pimavanserin (Nuplazid®) , an FDA-approved atypical antipsychotic, as a primary case study to illustrate the scaffold's therapeutic potential. Pimavanserin is a selective serotonin 5-HT2A receptor inverse agonist used to treat hallucinations and delusions associated with Parkinson's disease psychosis.[6][7][8][9] Through this lens, we will dissect the synthesis, mechanism of action, structure-activity relationships (SAR), and key evaluation protocols relevant to this important chemical class.

The Fluoro-Phenyl-Piperidine Moiety: Physicochemical & Synthetic Overview

The introduction of a fluorine atom onto an aromatic ring, as seen in the target scaffold, profoundly influences the molecule's properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, reduce metabolic susceptibility by blocking sites of oxidation, and enhance binding to protein targets through favorable electrostatic interactions.[5]

Representative Synthesis: The Path to Pimavanserin

The synthesis of complex molecules like Pimavanserin often involves the convergent assembly of key fragments.[10][11][12] One critical intermediate is N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, which contains a structure related to the core topic. A common synthetic strategy is reductive amination.[10][12]

Protocol 1: Synthesis of a Key Pimavanserin Intermediate

Objective: To synthesize N-(4-fluorobenzyl)-1-methylpiperidin-4-amine via reductive amination.

Materials:

-

1-methylpiperidin-4-one

-

4-fluorobenzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-methylpiperidin-4-one (1.0 eq) and 4-fluorobenzylamine (1.05 eq) in dichloroethane (DCE).

-

Reductive Amination: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution at room temperature. The reaction is mildly exothermic.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired secondary amine intermediate.[10][12]

Core Application: Selective 5-HT2A Receptor Inverse Agonism

Mechanism of Action of Pimavanserin

Pimavanserin is the first approved antipsychotic that does not rely on dopamine D2 receptor antagonism.[8][13] Its therapeutic effect is derived from its potent and selective inverse agonist and antagonist activity at the serotonin 5-HT2A receptor.[6][7][8][14][15] It has a lower affinity for the 5-HT2C receptor and negligible activity at other receptors, which spares patients from the motor side effects common to traditional antipsychotics.[13][14][16]

An inverse agonist does not simply block the receptor like a neutral antagonist; it binds to and stabilizes the receptor in an inactive conformation, reducing its basal, ligand-independent activity.[17][18] This is particularly relevant for receptors like 5-HT2A that exhibit constitutive (basal) activity.[18][19]

Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[20] Agonist binding triggers a cascade that leads to the activation of phospholipase C (PLC), hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium levels.[21][22] Pimavanserin's inverse agonism suppresses this entire pathway.

Preclinical Evaluation & Key Protocols

Characterizing a compound like Pimavanserin requires a suite of in vitro assays to confirm its binding affinity, functional activity, and selectivity.

Drug Discovery & Evaluation Workflow

The path from a chemical scaffold to a clinical candidate involves a rigorous, multi-stage evaluation process designed to assess potency, selectivity, and safety.

Protocol 2: 5-HT2A Receptor Functional Inverse Agonist Assay (IP1 Accumulation)

Objective: To quantify the ability of a test compound to decrease the basal signaling of the 5-HT2A receptor, confirming inverse agonist activity. This is often done by measuring the accumulation of IP1, a downstream metabolite of IP3.[20][23]

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Assay buffer (e.g., HBSS with CaCl₂, MgCl₂, and HEPES).

-

Test compound (e.g., Pimavanserin) and reference agonist (e.g., Serotonin).

-

Commercially available IP-One HTRF assay kit.

-

Microplate reader capable of HTRF® (Homogeneous Time-Resolved Fluorescence).

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into 384-well white plates and culture overnight to allow for adherence.

-

Compound Preparation: Prepare serial dilutions of the test compound (Pimavanserin) in the assay buffer. Also prepare a dilution of a known agonist (Serotonin) to serve as a positive control for antagonism, and a vehicle control for measuring basal activity.

-

Inverse Agonism Measurement:

-

Remove culture medium from the cells.

-

Add the serially diluted test compound to the wells. For each concentration, have triplicate wells. Include vehicle-only wells to measure 100% basal activity.

-

Incubate for 30-60 minutes at 37°C.

-

-

Lysis and Detection:

-

Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate from the assay kit to all wells as per the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm (cryptate) and 665 nm (d2).

-

Data Analysis: Calculate the 665/620 ratio and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the log of the test compound concentration. An inverse agonist will show a concentration-dependent decrease in IP1 levels below the basal (vehicle) level. Calculate the IC₅₀ value from this curve.

Structure-Activity & Pharmacokinetic Insights

The clinical success of Pimavanserin is a direct result of optimizing its chemical structure to achieve a desirable pharmacological and pharmacokinetic profile.

The Role of Fluorine in SAR

The 4-fluoro substituent on the benzyl group is a critical feature. In medicinal chemistry, aromatic fluorination is a well-established strategy to:

-

Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, preventing CYP450-mediated hydroxylation at that position, which can increase the drug's half-life.[2][5]

-

Enhance Binding Affinity: Fluorine's electronegativity can create favorable dipole-dipole or hydrogen bond interactions with amino acid residues in the receptor's binding pocket, increasing potency.[5]

-

Improve CNS Penetration: Modulating lipophilicity with fluorine can help optimize passage across the blood-brain barrier.[1][3][4]

Studies on Pimavanserin analogs have shown that modification of this and other parts of the molecule can fine-tune its activity and selectivity.[24][25][26]

Pharmacokinetic (ADMET) Profile

A successful CNS drug must not only be potent but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. Pimavanserin exhibits a profile suitable for once-daily oral dosing.[17]

| Parameter | Value / Description | Source(s) |

| Bioavailability | Well-absorbed orally; Tmax ~6 hours. | [14][27][28] |

| Distribution | High plasma protein binding (~95%). | [27][28] |

| Metabolism | Primarily metabolized by CYP3A4 and CYP3A5 enzymes. | [14][17][28] |

| Metabolites | One major active metabolite (AC-279) with a long half-life. | [14][27] |

| Elimination Half-life | Pimavanserin: ~57 hours; Active Metabolite: ~200 hours. | [14][27][28][29] |

| Excretion | Minimal excretion of unchanged drug in urine and feces. | [28][29] |

Conclusion and Future Directions

The 5-Fluoro-2-piperidin-1-yl-phenylamine scaffold and its derivatives represent a validated and highly valuable structural class in CNS drug discovery. The case study of Pimavanserin powerfully demonstrates how this core can be elaborated to produce a highly selective, non-dopaminergic antipsychotic with a unique mechanism of action.[10][16] The strategic use of fluorination is key to achieving the desired potency and pharmacokinetic profile.[5]

Future research in this area will likely focus on designing new analogs with modulated selectivity profiles (e.g., dual 5-HT2A/5-HT2C activity) for other CNS disorders like dementia-related psychosis or as novel antidepressants.[23][30] The foundational principles of synthesis, SAR, and detailed in vitro characterization outlined in this guide will remain critical for advancing these next-generation therapeutics.

References

- OUCI. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors.

-

Wikipedia. Pimavanserin. Available from: [Link]

-

PubMed. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. Available from: [Link]

- [No Title Available]

-

Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS Spectrums, 21(4), 271-275. Available from: [Link]

-

Al Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkivoc, 2019(1), 340-352. Available from: [Link]

-

Ambrose, C., & Zumpano, H. (2017). Pimavanserin: A Novel Drug Approved to Treat Parkinson's Disease Psychosis. Innovations in Clinical Neuroscience, 14(1-2), 10-14. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Pimavanserin tartrate?. Available from: [Link]

-

STERIS HEALTHCARE PVT LTD. Pimavanserin 34 mg: Uses of Pimavanserin, Mechanism. Available from: [Link]

-

Semantic Scholar. Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Available from: [Link]

-

accessdata.fda.gov. 207318Orig1s000. Available from: [Link]

-

Friedman, J. H. (2016). Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson's Disease. P & T : a peer-reviewed journal for formulary management, 41(9), 565–568. Available from: [Link]

-

Semantic Scholar. Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Available from: [Link]

-

Ingenta Connect. Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Available from: [Link]

-

Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Available from: [Link]

- [No Title Available]

-

New Drug Approvals. Pimavanserin. Available from: [Link]

-

Bentham Science Publishers. Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Available from: [Link]

-

Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. Available from: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

-

PubMed. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. Available from: [Link]

-

ACS Publications. Dual 5-HT2A and 5-HT2C Receptor Inverse Agonist That Affords In Vivo Antipsychotic Efficacy with Minimal hERG Inhibition for the Treatment of Dementia-Related Psychosis. Available from: [Link]

-

PubMed. Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors. Available from: [Link]

- [No Title Available]

-

ACS Publications. Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists. Available from: [Link]

-

PubMed. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Available from: [Link]

-

ResearchGate. Structure and receptor profile of pimavanserin. Available from: [Link]

-

The Good Drug Guide. 5-HT2A inverse agonists as antipsychotics. Available from: [Link]

-

PubMed. Synthesis and evaluation of novel 5-HT2A receptor inverse agonist with excellent in vivo antipsychotic efficacy and superior tissue distribution for treatment of Parkinson's disease psychosis. Available from: [Link]

-

Hacksell, U., et al. (2013). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. Neurochemical research, 38(6), 1151–1158. Available from: [Link]

-

Innoprot GPCR Functional Assays. 5-HT2A Serotonin Receptor Assay. Available from: [Link]

-

MDPI. The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice. Available from: [Link]

-

PubChem. Pimavanserin. Available from: [Link]

-

National Center for Biotechnology Information. Pimavanserin. Available from: [Link]

Sources

- 1. Fluorinated Molecules as Drugs and Imaging Agents in the CNS: Ingenta Connect [ingentaconnect.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors [ouci.dntb.gov.ua]

- 7. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]

- 9. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sterispharma.com [sterispharma.com]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Pimavanserin tartrate? [synapse.patsnap.com]

- 18. Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biopsychiatry.com [biopsychiatry.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. innoprot.com [innoprot.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis and evaluation of novel 5-HT2A receptor inverse agonist with excellent in vivo antipsychotic efficacy and superior tissue distribution for treatment of Parkinson's disease psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Pimavanserin - Wikipedia [en.wikipedia.org]

- 28. Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. accessdata.fda.gov [accessdata.fda.gov]

- 30. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of 5-Fluoro-2-piperidin-1-yl-phenylamine from 2,5-difluoronitrobenzene

Application Note: High-Fidelity Synthesis of 5-Fluoro-2-(piperidin-1-yl)aniline

Executive Summary

This application note details the optimized protocol for the regioselective synthesis of 5-Fluoro-2-(piperidin-1-yl)aniline starting from 2,5-difluoronitrobenzene . This scaffold is a critical intermediate in the development of second-generation kinase inhibitors (e.g., ALK, ROS1 inhibitors) and CNS-active agents.[1]

The synthesis relies on a two-step sequence:

-

Regioselective Nucleophilic Aromatic Substitution (

): Exploiting the electronic disparity between the C2 and C5 fluorine atoms to selectively displace the C2-fluorine.[1] -

Chemoselective Nitro Reduction: Converting the nitro group to an aniline functionality without dehalogenating the C5-fluorine.[1]

Key Performance Indicators (KPIs):

-

Target Yield: >85% (over two steps).

-

Regioselectivity: >98:2 (C2 vs. C5 displacement).[1]

-

Purity: >98% (HPLC).

Retrosynthetic Logic & Mechanistic Insight

The success of this synthesis hinges on the electronic character of the starting material, 2,5-difluoronitrobenzene.[1]

-

The C2-Fluorine (Ortho): This position is highly activated for nucleophilic attack due to the strong inductive (-I) and resonance (-M) electron-withdrawing effects of the ortho-nitro group.[1] The Meisenheimer complex formed at this position is significantly stabilized.[1]

-

The C5-Fluorine (Meta): This position is meta to the nitro group.[1] It lacks the resonance stabilization for the incoming nucleophile, making it kinetically inert under mild conditions.[1]

Expert Insight: While the reaction is highly regioselective, "over-cooking" (excessive heat) or using extremely strong bases (e.g., NaH) can lead to bis-substitution or side reactions.[1] The protocol below uses mild basic conditions to lock in the kinetic product.

Reaction Pathway Diagram

Figure 1: Synthetic workflow illustrating the regioselective displacement and subsequent reduction.

Experimental Protocols

Step 1: Preparation of 5-Fluoro-2-(piperidin-1-yl)-nitrobenzene

Reagents & Materials:

-

Piperidine (Reagent Grade)[1]

-

Potassium Carbonate (

), anhydrous[1] -

Dimethylformamide (DMF) or Acetonitrile (ACN)[1]

-

Ethyl Acetate (EtOAc) & Brine for workup[1]

Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluoronitrobenzene (5.0 g, 31.4 mmol, 1.0 eq) in dry DMF (50 mL).

-

Base Addition: Add

(6.5 g, 47.1 mmol, 1.5 eq). The suspension may turn slightly yellow.[1] -

Nucleophile Addition: Add Piperidine (3.4 mL, 34.5 mmol, 1.1 eq) dropwise over 5 minutes.

-

Reaction: Heat the mixture to 60°C for 3–4 hours.

-

Workup:

-

Cool to room temperature (RT).

-

Pour the reaction mixture into ice-water (200 mL) with vigorous stirring. The product typically precipitates as a yellow solid.[1]

-

Option A (Filtration): If solid forms, filter, wash with water (3x), and dry under vacuum.[1]

-

Option B (Extraction): If oil forms, extract with EtOAc (3 x 50 mL).[1] Wash combined organics with water (2x) and brine (1x).[1] Dry over

, filter, and concentrate.

-

-

Yield: Expect 6.7–7.0 g (95–99%) of bright yellow solid/oil.

Critical Quality Attribute (CQA): Ensure the removal of unreacted piperidine. Residual piperidine can poison the catalyst in Step 2.[1]

Step 2: Reduction to 5-Fluoro-2-(piperidin-1-yl)aniline

Method Selection:

-

Primary Method (Hydrogenation): Cleanest profile, easiest workup.[1]

-

Alternative Method (Iron/Ammonium Chloride): Use if halogen de-fluorination is observed (rare for aryl fluorides, unlike chlorides) or if hydrogenation equipment is unavailable.[1]

Protocol (Catalytic Hydrogenation):

-

Setup: Dissolve the nitro intermediate (6.7 g, 29.9 mmol) in Methanol (MeOH) or Ethanol (70 mL).

-

Catalyst: Carefully add 10% Pd/C (50 wt% wet, 0.67 g, 10 wt% loading) under a nitrogen blanket.

-

Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x).[1] Stir under a Hydrogen balloon (1 atm) at RT for 4–12 hours.

-

Note: For larger scales, use a Parr shaker at 30 psi.

-

-

Monitoring: LC-MS will show the mass shift from 224 (Nitro) to 194 (Amine).[1] The bright yellow color of the solution will fade to colorless or pale brown.[1]

-

Workup:

-

Purification: The crude product is often pure enough (>95%).[1] If necessary, purify via flash column chromatography (Hexane/EtOAc).[1]

Data Summary & Characterization

Expected Analytical Data:

| Analysis | Expected Result | Interpretation |

| Appearance | Off-white to pale brown solid/oil | Anilines oxidize slowly; store under Argon.[1] |

| LC-MS (ESI+) | m/z = 195.1 [M+H]+ | Confirms reduction of |

| 1H NMR | Aromatic protons.[1] Pattern distinct from SM.[1] | |

| 1H NMR | ||

| 1H NMR | Piperidine ring protons.[1] | |

| 19F NMR | Single peak | Confirms retention of the 5-Fluoro group.[1] |

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Incomplete reaction; Temperature too low.[1] | Increase temp to 80°C; ensure base is anhydrous. |

| Bis-substitution | Temperature too high (>100°C) or excess amine.[1] | Keep temp <70°C; control stoichiometry (1.1 eq). |

| De-fluorination (Step 2) | Over-reduction during hydrogenation.[1] | Stop reaction immediately upon color change; use Pt/C instead of Pd/C. |

Safety & Handling

-

HF Generation: Step 1 generates Fluoride ions (

).[1] While not HF gas, the waste stream contains fluoride salts. Dispose of aqueous waste according to halogenated waste protocols. -

Nitro Compounds: The starting material and intermediate are potentially toxic and mutagenic.[1] Handle in a fume hood.

-

Catalyst Safety: Spent Pd/C filters are fire hazards.[1] Keep wet with water and dispose of in a dedicated solid waste container.[1]

References

- European Patent Office.Patent EP2308986A1/WO2001002357: Process for the synthesis of piperidine derivatives. (Demonstrates analogous conditions on fluoronitrobenzenes).

-

National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis.[1] (Review of piperidine coupling strategies). [Link]

-

Organic Syntheses. General procedures for Nucleophilic Aromatic Substitution. [Link][1]

Sources

Nucleophilic aromatic substitution conditions for piperidine anilines

Application Note: Precision Synthesis of Piperidine Anilines via Nucleophilic Aromatic Substitution (

Abstract

This application note details the optimized conditions for synthesizing

Scientific Foundation: The Mechanism

The synthesis of piperidine anilines typically proceeds via the reaction of piperidine (a strong secondary amine nucleophile,

The Addition-Elimination Pathway

Unlike

-

Rate-Determining Step (Addition): Piperidine attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

Fast Step (Elimination): The leaving group (halide) is expelled, restoring aromaticity.

The "Element Effect" (Critical for Design)

A common misconception is that iodine or bromine are the best leaving groups (as in Pd-catalyzed couplings). In

-

Why? The high electronegativity of fluorine inductively stabilizes the transition state of the rate-determining addition step (Meisenheimer complex formation).

-

Implication: When designing a synthesis, select fluoro-nitro substrates over chloro-nitro analogs for faster kinetics and lower temperature requirements [1].

Strategic Decision Framework

Before selecting a protocol, analyze your substrate using the following logic flow.

Figure 1: Decision matrix for selecting

Experimental Protocols

Protocol A: Standard High-Yield Method (Dipolar Aprotic)

Best for: Chlorinated substrates, scale-up, and substrates with poor water solubility.

Reagents:

-

Substrate (e.g., 4-chloronitrobenzene): 1.0 equiv.

-

Piperidine: 1.2 – 1.5 equiv.

-

Base:

(2.0 equiv) or DIPEA (2.0 equiv). -

Solvent: DMF or DMSO (Concentration 0.5 M).

Procedure:

-

Charge: To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and

(2.0 equiv). -

Solvate: Add DMF (anhydrous preferred but not strictly required). Stir to create a suspension.

-

Addition: Add piperidine (1.2 equiv) dropwise. Note: Exotherm is possible with fluorinated substrates.

-

Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of aryl halide.

-

-

Workup (Aqueous Crash):

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

-

The product (usually a yellow/orange solid) will precipitate.

-

-

Isolation: Filter the solid, wash with excess water (to remove DMF and inorganic salts), and dry under vacuum.

-

Alternative: If oil forms, extract with Ethyl Acetate (

), wash organic layer with brine, dry over

-

Protocol B: Green "On-Water" Methodology

Best for: Fluorinated substrates, sustainable chemistry requirements, and avoiding toxic solvents (DMF).

Scientific Basis: Hydrophobic effects accelerate organic reactions at the water-oil interface ("On-Water" effect), often surpassing rates in organic solvents [2].

Reagents:

-

Substrate (e.g., 4-fluoronitrobenzene): 1.0 equiv.

-

Piperidine: 1.1 equiv.

-

Base: None (Piperidine acts as nucleophile; product precipitates, driving equilibrium) or

(1.0 equiv). -

Solvent: Deionized Water (Concentration 1.0 M – highly concentrated).

-

Additive (Optional): TPGS-750-M (2 wt %) if substrate is extremely insoluble.

Procedure:

-

Charge: Combine aryl fluoride and piperidine in a vial with water.

-

Reaction: Heat to 100°C with vigorous stirring (1000 rpm) for 1–3 hours. The mixture will be heterogeneous (emulsion).

-

Workup:

-

Cool to room temperature. The product will solidify into a "puck" or distinct layer.

-

Filtration: Filter the solids and wash with water.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1).

-

Data Summary & Critical Variables

| Variable | Recommendation | Rationale |

| Solvent | DMF/DMSO (Classic) vs. Water (Green) | DMF solubilizes reactants but is hard to remove. Water utilizes hydrophobic acceleration and simplifies workup (filtration). |

| Leaving Group | F > Cl > Br | Fluorine stabilizes the Meisenheimer intermediate, lowering activation energy ( |

| Base | ||

| Temperature | 60–80°C (F); 100–120°C (Cl) | Chlorine requires higher energy to overcome the higher barrier of the initial addition step. |

Troubleshooting & QC

-

Issue: Low Conversion.

-

Cause: Deactivation of the ring (e.g., electron-donating groups present) or steric hindrance.

-

Solution: Switch to NMP (N-methyl-2-pyrrolidone) and heat to 140°C (microwave preferred).

-

-

Issue: Hydrolysis Byproduct (Phenol formation).

-

Cause: Traces of hydroxide in wet solvents competing with piperidine.

-

Solution: Use anhydrous

and dry solvents. In water protocols, ensure high concentration of piperidine to outcompete water.

-

-

Issue: Regioselectivity (Multiple Halides).

-

Insight: In a substrate with both -F and -Cl (e.g., 3-chloro-4-fluoronitrobenzene), piperidine will selectively displace the Fluorine first due to the element effect.

-

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

-

Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On Water": Unique Reactivity of Organic Compounds in Aqueous Suspension. Angewandte Chemie International Edition, 44(21), 3275–3279. Link

-

Roh, K. R., Kim, J. Y., & Kim, Y. H. (1998). Nucleophilic Aromatic Substitution of Activated Aryl Fluorides with Amines in Water. Chemistry Letters, 27(11), 1095–1096. Link

Sources

Buchwald-Hartwig cross-coupling with 5-Fluoro-2-piperidin-1-yl-phenylamine

Application Note: High-Fidelity Buchwald-Hartwig Coupling of Sterically Hindered Ortho-Substituted Anilines

Executive Summary & Strategic Importance

5-Fluoro-2-piperidin-1-yl-phenylamine (CAS: 252758-87-5 / 1250998-14-3) represents a challenging class of substrates in medicinal chemistry. Often utilized as a scaffold for kinase inhibitors (e.g., targeting ALK or ROS1), this molecule presents a dichotomy:

-

Electronic Activation: The piperidine ring is strongly electron-donating, theoretically increasing the nucleophilicity of the primary amine.

-

Steric Occlusion: The ortho-piperidine group creates a significant steric wall. This bulk hinders coordination to the Palladium center and retards the formation of the required square-planar intermediate.

Standard coupling protocols utilizing generic phosphines (e.g., PPh3, dppf) or even first-generation Buchwald ligands (e.g., BINAP) frequently result in low conversion or catalyst decomposition. This guide details a Third-Generation Buchwald-Hartwig protocol specifically engineered to overcome the ortho-steric barrier while preserving the fluorinated pharmacophore.

Mechanistic Insight: The "Steric Wall" Challenge

To achieve successful coupling, one must understand the failure mode of standard catalysts. In the catalytic cycle, the rate-limiting step for hindered primary amines is often Amine Coordination/Deprotonation .

-

The Challenge: The bulky piperidine ring at the ortho position physically blocks the amine from approaching the Pd(II) center.

-

The Solution: We utilize Dialkylbiaryl Phosphines (specifically BrettPhos ). Unlike older ligands, BrettPhos is designed to be exceptionally bulky itself. Counter-intuitively, this bulk forces the Palladium center into a specific geometry that favors the reductive elimination of the crowded product, preventing the formation of stable, unreactive "off-cycle" species.

Visualizing the Pathway

Figure 1: The Catalytic Cycle. The red node highlights the "Steric Bottleneck" where the ortho-piperidine group resists coordination. BrettPhos is selected specifically to accelerate the subsequent steps, pulling the equilibrium forward.

Catalyst & Reagent Selection Guide

For this specific substrate, "good enough" reagents will lead to stalled reactions.

| Component | Recommendation | Scientific Rationale |

| Ligand | BrettPhos (Primary Choice) | Optimized for primary amines. Its structural geometry promotes reductive elimination in crowded systems better than RuPhos (which is preferred for secondary amines). |

| Precatalyst | Pd(OAc)₂ or BrettPhos Pd G4 | Using a G3/G4 precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, avoiding induction periods where the amine might oxidize. |

| Base | NaOtBu (Standard) | Strong base, soluble in organic media. Essential for rapid deprotonation to drive the equilibrium. |

| Alt. Base | Cs₂CO₃ (Sensitive) | Use only if the coupling partner has base-sensitive esters or nitriles. Requires higher temperatures (100°C+) due to poor solubility. |

| Solvent | 1,4-Dioxane or Toluene | High boiling points allow thermal energy to overcome the steric activation barrier. |

Experimental Protocol

Scale: 1.0 mmol Target Concentration: 0.2 M

Method A: The "Power" Protocol (High Throughput/Robust)

Best for coupling with unactivated aryl bromides or chlorides.

-

Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Cool under a stream of Nitrogen (

) or Argon. -

Charge Solids: Add the following to the vial:

-

Pd(OAc)₂: 4.5 mg (0.02 mmol, 2 mol%)

-

BrettPhos: 21.5 mg (0.04 mmol, 4 mol%) [Note: 2:1 L:Pd ratio is crucial here]

-

Base: Sodium tert-butoxide (NaOtBu): 135 mg (1.4 mmol, 1.4 equiv)

-

Substrate: 5-Fluoro-2-piperidin-1-yl-phenylamine: 194 mg (1.0 mmol)

-

Coupling Partner: Aryl Halide (1.0 - 1.1 equiv)

-

-

Inert Purge: Cap the vial with a septum. Evacuate and backfill with

three times. -

Solvent Addition: Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.

-

Reaction: Place in a pre-heated block at 90°C . Stir vigorously (800 rpm).

-

Visual Check: The solution should turn from a pale suspension to a dark amber/brown solution within 10 minutes.

-

-

Monitoring: Check TLC or LCMS at 2 hours. If incomplete, continue to 12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Method B: The "Precision" Protocol (Base-Sensitive)

Use this if your electrophile contains esters, ketones, or nitriles.

-

Catalyst: Use BrettPhos Pd G4 precatalyst (20 mg, 2 mol%) instead of Pd(OAc)₂/Ligand mix.

-

Base: Use Cs₂CO₃ (975 mg, 3.0 equiv).

-

Solvent: Toluene (anhydrous).

-

Temperature: Increase to 100-110°C . The weaker heterogeneous base requires higher thermal energy to effect deprotonation.

Decision Logic for Optimization

If the standard protocol yields <50%, follow this logic tree to optimize.

Figure 2: Optimization Logic. "Dehalogenation" indicates the catalyst is active but the amine is too hindered to coordinate before the Pd-hydride forms. Switching to RuPhos can sometimes alleviate this specific side reaction.

References & Authority

-

Ligand Selection (BrettPhos vs RuPhos):

-

Tian, B., et al.[1] "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega (2020).[2]

-

Insight: Confirms that for primary amines, BrettPhos lowers the barrier for oxidative addition and stabilizes the cycle, whereas RuPhos is geometrically optimized for secondary amines.

-

-

General Protocol & Mechanism:

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science (2011).

-

Insight: The foundational text for selecting G3/G4 precatalysts and understanding the "dialkylbiaryl" advantage in hindered systems.

-

-

Substrate Context (Fluorinated Piperidines):

-

Krasavin, M. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[3] International Journal of Molecular Sciences (2021).

-

Insight: Validates the stability of the 5-fluoro-2-piperidinyl scaffold under metal-catalyzed conditions.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for diazotization of 5-Fluoro-2-piperidin-1-yl-phenylamine

An Application Note and Protocol for the Diazotization of 5-Fluoro-2-piperidin-1-yl-phenylamine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the diazotization of 5-Fluoro-2-piperidin-1-yl-phenylamine, a substituted aniline featuring both a strong electron-donating group (piperidine) and a moderately electron-withdrawing group (fluorine). Diazonium salts are exceptionally versatile intermediates in synthetic organic chemistry, enabling the conversion of an amino group into a wide array of functionalities.[1][2] However, their inherent instability necessitates carefully controlled reaction conditions and stringent safety protocols.[3][4] This guide details the underlying chemical principles, presents a robust, field-proven protocol for the in situ generation of the corresponding diazonium salt, and discusses its stability and potential synthetic applications. The procedures outlined herein are intended for researchers, scientists, and drug development professionals.

Scientific Principles and Mechanistic Overview

The conversion of a primary aromatic amine to a diazonium salt is known as diazotization.[5] The process involves the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[6][7]

The mechanism proceeds through several key steps:

-

Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HONO). A second protonation followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).[8][9]

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the nitrosonium ion to form an N-nitrosamine intermediate.[5][9]

-

Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization and subsequent protonation, followed by the elimination of a water molecule to yield the final arenediazonium ion.[7][8]

Influence of Substituents on Reactivity and Stability

The electronic nature of the starting material, 5-Fluoro-2-piperidin-1-yl-phenylamine, is critical to understanding the reaction dynamics. The aromatic ring possesses two key substituents whose opposing electronic effects modulate the stability and reactivity of the diazonium salt.

-

2-Piperidin-1-yl Group: This is a potent electron-donating group (EDG) through the +R (resonance) effect. It significantly increases the electron density of the aromatic ring, which in turn enhances the nucleophilicity of the primary amino group. This group also stabilizes the resulting diazonium cation by delocalizing the positive charge through resonance.[10][11][12]

-

5-Fluoro Group: Fluorine is an electron-withdrawing group (EWG) through its strong -I (inductive) effect, but it also has a weak +R effect. Overall, it deactivates the ring slightly. In the context of the diazonium salt, the inductive withdrawal of electron density by fluorine tends to destabilize the positive charge of the diazonium group.[10][11]

The dominant effect is from the strongly donating piperidine group, which is expected to stabilize the diazonium salt relative to unsubstituted benzenediazonium chloride.[13][14] This stability, however, is relative, and all diazonium salts should be treated as potentially hazardous.[15]

Mandatory Safety Protocols

WARNING: Diazonium salts are high-energy compounds and can be violently explosive in solid, dry form.[3][4] Many are sensitive to shock, friction, and heat.[15][16] Adherence to the following safety rules is non-negotiable.

The Cardinal Rules for Handling Diazonium Salts[3][16][17]

-

NEVER Isolate: Do not attempt to isolate the diazonium salt unless its stability has been rigorously characterized. This protocol is for the in situ generation and immediate use of the diazonium salt in solution.

-

Maintain Low Temperature: The reaction must be kept cold, typically between 0–5 °C, to prevent decomposition of the diazonium salt into phenol and nitrogen gas.[6][17] Use an ice-salt bath for effective temperature control.

-

Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and potential hazards.[16]

-

Monitor Reagents: Always check for the presence of excess nitrous acid using starch-potassium iodide paper (turns blue-black).[16][18]

-

Quench Excess Nitrite: Before any work-up or raising the temperature, any excess nitrous acid must be neutralized (quenched). This is typically done with sulfamic acid or urea, which converts it to nitrogen gas.[3][16]

-

Proper Handling: Use appropriate personal protective equipment (PPE), including a blast shield, safety glasses, and a lab coat. Handle solid diazonium compounds, if their isolation is unavoidable and deemed safe on a small scale (<0.75 mmol), with plastic spatulas, never metal.[15][16][19]

Experimental Protocol: In Situ Diazotization

This protocol details the formation of the 5-Fluoro-2-piperidin-1-yl-benzenediazonium chloride solution, which can then be used directly in subsequent reactions like Sandmeyer, Schiemann, or azo coupling.

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 5-Fluoro-2-piperidin-1-yl-phenylamine | C₁₁H₁₅FN₂ | 208.25 | 10.0 | 1.0 | 2.08 g |

| Concentrated Hydrochloric Acid (~37%) | HCl | 36.46 | ~300 | ~30.0 | 25 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 10.5 | 1.05 | 0.725 g |

| Sulfamic Acid (for quenching) | H₃NSO₃ | 97.09 | - | As needed | ~0.2 g |

| Deionized Water | H₂O | 18.02 | - | - | ~20 mL |

| Starch-Iodide Paper | - | - | - | - | Strips |

| Crushed Ice | - | - | - | - | As needed |

| Sodium Chloride (for ice bath) | NaCl | 58.44 | - | - | As needed |

Experimental Workflow Diagram

Caption: Workflow for the in situ preparation of the diazonium salt.

Step-by-Step Procedure

-

Prepare the Amine Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 5-Fluoro-2-piperidin-1-yl-phenylamine (2.08 g, 10.0 mmol) and 15 mL of deionized water.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (25 mL). The amine will dissolve to form its hydrochloride salt. Some warming may occur.

-

Cooling: Place the flask in an ice-salt bath and cool the solution with vigorous stirring until the internal temperature is stable between 0 °C and 5 °C.

-

Prepare the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in 5 mL of cold deionized water.

-

Diazotization: Transfer the sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the cold, stirred amine hydrochloride solution over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.

-

Monitoring: After about two-thirds of the nitrite solution has been added, begin testing the reaction mixture for the presence of nitrous acid. To do this, dip a glass rod into the mixture and touch it to a strip of starch-iodide paper. An immediate blue-black color indicates an excess of nitrous acid. Continue adding the nitrite solution until a positive test is maintained for 5-10 minutes after the final addition.

-

Quenching: Once the diazotization is complete, destroy the excess nitrous acid by adding small portions of solid sulfamic acid or a concentrated aqueous solution of urea until the mixture no longer gives a positive test on starch-iodide paper. A faint effervescence (N₂ gas) will be observed.

-

Proceed to Next Step: The resulting cold, clear solution contains the 5-Fluoro-2-piperidin-1-yl-benzenediazonium chloride and should be used immediately in the subsequent synthetic transformation. Do not store this solution.

Reaction Mechanism Diagram

Caption: Generalized mechanism for the formation of an arenediazonium ion.

Applications in Synthesis

The freshly prepared 5-Fluoro-2-piperidin-1-yl-benzenediazonium salt is a valuable intermediate. The diazonium group is an excellent leaving group (releasing dinitrogen gas, N₂) and can be displaced by a variety of nucleophiles.[20][21]

-

Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) can introduce chloro, bromo, or cyano groups, respectively.[20][22][23]

-

Balz-Schiemann Reaction: While the parent molecule is already fluorinated, this reaction (using HBF₄ to form a tetrafluoroborate salt, followed by heating) is a classic method to introduce fluorine.[1][24]

-

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder instead of a salt.[1]

-

Replacement by Iodide: Reaction with potassium iodide (KI) solution readily forms the corresponding aryl iodide.[20]

-

Replacement by Hydroxyl: Warming the aqueous diazonium salt solution leads to the formation of a phenol.[20][25]

-

Azo Coupling: Reaction with electron-rich aromatic compounds (like phenols or anilines) yields highly colored azo compounds, which are important as dyes.[26][27]

References

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. [Link]

-

Firth, J. D., & Fairlamb, I. J. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

-

Slideshare. (n.d.). Diazotisation and coupling reaction. [Link]

-

Filo. (2025). Stability Order of Diazonium Salts. [Link]

-

Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

-

ChemHelp ASAP. (2020). diazonium ion formation mechanism. YouTube. [Link]

-

ResearchGate. (n.d.). The diazotization process. [Link]

-

Houben-Weyl. (n.d.). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). [Link]

- Google Patents. (n.d.).

-

Houben-Weyl. (n.d.). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). [Link]

-

OSTI.gov. (n.d.). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

BYJU'S. (n.d.). Diazonium Salts Preparation. [Link]

-

ResearchGate. (n.d.). One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. [Link]

-

Filo. (2025). The correct stability order of the following diazonium salt is.... [Link]

-

NCERT. (n.d.). Amines. [Link]

-

Wikipedia. (n.d.). Aniline. [Link]

-

ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]

-

PMC. (2024). Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

CK-12 Foundation. (n.d.). Diazonium Salts. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

University of the West Indies. (n.d.). Diazotisation of phenylamine. [Link]

-

PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

ResearchGate. (n.d.). Removal of amino in anilines through diazonium salt-based reactions. [Link]

-

Quora. (2017). How is diazonium salt prepared from Aniline?. [Link]

-

PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING. [Link]

-

Scribd. (n.d.). The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. [Link]

-

PMC. (2016). Exploring Flow Procedures for Diazonium Formation. [Link]

-

Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). [Link]

-

ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Chemguide. (n.d.). some reactions of diazonium ions. [Link]

-

ResearchGate. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt?. [Link]

- Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. byjus.com [byjus.com]

- 6. byjus.com [byjus.com]

- 7. pharmdguru.com [pharmdguru.com]

- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 9. youtube.com [youtube.com]

- 10. Question: Stability Order of Diazonium Salts Determine the correct stabi.. [askfilo.com]

- 11. The correct stability order of the following diazonium salt is (A) (B) O.. [askfilo.com]

- 12. Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ncert.nic.in [ncert.nic.in]

- 14. CK12-Foundation [flexbooks.ck12.org]

- 15. osti.gov [osti.gov]

- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 17. Diazotisation of phenylamine [rod.beavon.org.uk]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 23. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. echemi.com [echemi.com]

- 25. quora.com [quora.com]

- 26. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 27. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Fluoro-2-piperidin-1-yl-phenylamine Intermediates

Welcome to the technical support guide for the purification of 5-Fluoro-2-piperidin-1-yl-phenylamine and its related synthetic intermediates. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this valuable compound. Our goal is to provide practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common experimental hurdles.

Section 1: Core Purification Strategy & FAQs

This section addresses high-level questions regarding the initial approach to purifying your crude material. The choice between chromatography and crystallization is fundamental and depends on the impurity profile and scale of your reaction.

Question: My initial crude reaction mixture of 5-Fluoro-2-piperidin-1-yl-phenylamine is a dark, oily solid. What is the best first step for purification?

Answer: The optimal first step depends on the scale and the nature of the impurities. For multi-gram scales, a direct crystallization or recrystallization is often the most efficient method for removing the bulk of impurities and isolating the product in a solid form.[1][2] For smaller scales (<1g) or when dealing with very complex mixtures containing similarly polar by-products, flash column chromatography may be more appropriate to achieve high purity in a single operation.

A logical workflow is to first attempt a simple workup and crystallization. If the purity remains unsatisfactory or recovery is low, the material can then be subjected to chromatographic purification.

Caption: Initial Purification Strategy Decision Tree.

Question: What are the most common impurities I should expect during the synthesis?

Answer: Impurities in pharmaceutical intermediates can arise from various sources, including unreacted starting materials, by-products from side reactions, and degradation products.[3][4] For a typical synthesis of 5-Fluoro-2-piperidin-1-yl-phenylamine (often involving nucleophilic aromatic substitution followed by a nitro group reduction), you should be vigilant for:

-

Unreacted Starting Materials: e.g., 1,2-difluoro-4-nitrobenzene or 2-fluoro-5-nitropiperidinobenzene.

-

Regioisomers: If the starting material allows for substitution at other positions.

-

Incompletely Reduced Intermediates: Such as the corresponding nitroso or hydroxylamine compounds.

-

Oxidation Products: Aromatic amines can be sensitive to air oxidation, leading to colored impurities.[3]

-

Residual Solvents and Reagents: From the reaction and workup steps.[5][6]

Section 2: Troubleshooting Guide: Flash Column Chromatography

Due to the basic nature of the secondary amine on the piperidine ring and the primary aromatic amine, 5-Fluoro-2-piperidin-1-yl-phenylamine can interact strongly with standard silica gel, leading to purification challenges.

Question: My compound is streaking badly on the silica column and I'm getting poor recovery. What's happening?

Answer: This is a classic problem when purifying basic amines on acidic silica gel.[7] The lone pairs on your compound's nitrogen atoms are interacting strongly with the acidic silanol groups (Si-OH) on the silica surface via an acid-base interaction. This causes irreversible adsorption, leading to tailing (streaking) of the peak and loss of material on the column.[8]

Solution 1: Add a Competing Base to the Mobile Phase. The most common solution is to "neutralize" the acidic silica by adding a small amount of a volatile competing base to your mobile phase.[8]

-

Recommendation: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

-

Causality: The small, mobile TEA molecules will preferentially bind to the acidic sites on the silica, allowing your larger, less mobile product to elute symmetrically without strong binding. This results in sharper peaks and significantly improved recovery.[7]

Solution 2: Use an Amine-Functionalized or Deactivated Silica Column. For particularly challenging separations, a modified stationary phase can be highly effective.

-

Amine-Functionalized Silica (KP-NH): These columns have an amine-based stationary phase that masks the acidic silanols, creating a more neutral environment that minimizes the strong interactions causing tailing.[7] This often allows for the use of simpler solvent systems like hexane/ethyl acetate without basic additives.[8]

-

Deactivated Silica: You can reduce the acidity of standard silica gel to prevent decomposition of sensitive compounds.[9]

Question: I'm still not getting good separation between my product and a close-running impurity. What can I do?

Answer: If adding a basic modifier doesn't resolve the separation, you need to alter the selectivity of your chromatographic system.

Solution: Switch to a Different Solvent System or Stationary Phase.

-

Change Solvent Polarity: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties can alter the interactions with your compounds and improve separation.

-

Reversed-Phase Chromatography: For polar, ionizable compounds like amines, reversed-phase flash chromatography can be very effective.[8] By using an alkaline mobile phase (e.g., Water/Acetonitrile with 0.1% TEA), the basic amine will be in its free-base form, making it more hydrophobic and increasing its retention and separation potential.[8]

| Parameter | Normal Phase (Silica) | Normal Phase (Amine-Functionalized) | Reversed Phase (C18) |

| Stationary Phase | Silica Gel (Acidic) | Amine-treated Silica (Basic) | C18 Alkyl Chains (Non-polar) |

| Typical Eluent | Hexane/Ethyl Acetate | Hexane/Ethyl Acetate | Water/Acetonitrile or Water/Methanol |

| Eluent Modifier | Required: 0.5-2% Triethylamine or NH₄OH | Optional: Not usually needed | Recommended: 0.1% TFA (acidic) or 0.1% TEA (basic) |

| Best For | General purpose, non-polar to moderately polar compounds. | Basic compounds (amines) , prevents tailing. | Polar and ionizable compounds. |

| Elution Order | Least polar elutes first. | Least polar elutes first. | Most polar elutes first. |

Caption: Comparison of Common Chromatography Conditions.

Caption: Troubleshooting Workflow for Amine Chromatography.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful and scalable technique for purifying solid organic compounds by leveraging differences in solubility.[2][10] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain in solution.[2]

Question: My product "oils out" instead of forming crystals when the solution cools. How can I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[11] The compound separates as a liquid phase instead of forming a crystal lattice. This liquid is often impure and rarely solidifies into a pure crystalline form.

Solution 1: Use a Lower-Boiling Point Solvent. Choose a solvent with a boiling point that is lower than the melting point of your compound.[11]

Solution 2: Reduce the Initial Concentration. Oiling out is often caused by cooling a highly concentrated solution too quickly. Add slightly more hot solvent to create a less concentrated solution, then allow it to cool much more slowly.[12]

Solution 3: Use a Mixed-Solvent System. This is a very effective technique. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, while the solution is hot, slowly add a "poor" solvent (in which it is insoluble but is miscible with the good solvent) dropwise until the solution just becomes cloudy (the saturation point). Add a drop or two of the good solvent to clarify it, then allow it to cool slowly.[11] For 5-Fluoro-2-piperidin-1-yl-phenylamine, a common system might be Ethanol (good solvent) and Water (poor solvent).

Question: I have very low recovery after recrystallization. Where did my product go?

Answer: Low recovery is typically due to using too much solvent or cooling the solution too quickly.

Solution 1: Use the Minimum Amount of Hot Solvent. The key to good recovery is to create a saturated solution at high temperature.[2] Add just enough boiling solvent to fully dissolve the solid.[10] Using excess solvent will keep a significant portion of your product dissolved even after cooling, leading to loss in the filtrate.[12]

Solution 2: Ensure Slow Cooling. Rapid cooling, such as immediately placing the hot flask in an ice bath, leads to the formation of small, often impure crystals and can trap impurities.[11] Allow the solution to cool slowly to room temperature first to form large, pure crystals, then place it in an ice bath to maximize precipitation before filtration.[2]

Solution 3: Minimize Rinsing Solvent. When washing the collected crystals, use a minimal amount of ice-cold solvent.[10] Using warm solvent or too much solvent will redissolve some of your purified product.[12]

Section 4: Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with Basic Modifier

-

Dry Loading: Dissolve your crude product (e.g., 500 mg) in a minimal amount of a suitable solvent (like dichloromethane or acetone). Add 2-3 times the mass of silica gel to this solution.

-

Solvent Removal: Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

-

Column Packing: Pack a glass column with silica gel in your chosen starting eluent (e.g., 98:2 Hexane/Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Carefully add the dry-loaded sample powder to the top of the packed silica bed.

-

Elution: Begin elution with the mobile phase (e.g., Hexane/Ethyl Acetate) containing 1% triethylamine. Gradually increase the polarity of the eluent as needed.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same eluent system (plus TEA).

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Mixed-Solvent System (e.g., Ethanol/Water)

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol (the "good" solvent) with swirling to just dissolve the solid completely.[13]

-

Induce Saturation: While the solution is still hot, add water (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity).

-

Re-clarification: Add 1-2 drops of hot ethanol to make the solution clear again.

-

Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the yield of crystals.[14]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13][14]

-

Washing: Wash the collected crystals with a small portion of ice-cold ethanol/water mixture.

-

Drying: Allow the crystals to dry thoroughly, either by pulling air through the funnel or by transferring them to a watch glass.[13]

Section 5: References